N-(3-chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide
Description
N-(3-Chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 3-chloro-4-fluorobenzyl substituent and a methyl-(4-methylphenyl)sulfonamido group at the 3-position of the thiophene ring.
The compound’s synthesis likely involves coupling reactions between thiophene-carboxylic acid derivatives and halogenated benzyl amines, utilizing reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and triethylamine in dichloromethane, as observed in analogous thiophene-carboxamide syntheses .
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O3S2/c1-13-3-6-15(7-4-13)29(26,27)24(2)18-9-10-28-19(18)20(25)23-12-14-5-8-17(22)16(21)11-14/h3-11H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJLXMKRABIXAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Sulfonamide Group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the Benzyl Group: The final step includes the nucleophilic substitution reaction where the thiophene-sulfonamide intermediate reacts with 3-chloro-4-fluorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(3-chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Differences and Implications
The 4-methylphenylsulfonamido group in the target compound contrasts with the trifluoromethyl-methoxy-phenyl substituents in , which may influence solubility and target affinity.
Halogenation Patterns: The 3-chloro-4-fluorobenzyl group in the target compound provides dual halogenation, likely improving binding to hydrophobic pockets in enzymes.
Sulfonamide vs. Diazepane Functionality :
- The target compound’s methyl-(4-methylphenyl)sulfonamido group is distinct from the diazepane-benzoyl moiety in , which introduces conformational flexibility and a larger molecular footprint, possibly affecting pharmacokinetics.
Synthetic Efficiency: The nitrothiophene derivatives in show significant variability in purity (42% vs. 99.05%), highlighting challenges in optimizing reaction conditions for nitro-group stability.
Research Findings and Trends
- Antibacterial Activity : Nitrothiophene-carboxamides (e.g., ) demonstrate narrow-spectrum antibacterial activity, suggesting that the target compound’s sulfonamide and halogenated groups may also confer antimicrobial properties, though this requires validation.
- Structural Optimization : The inclusion of methylphenylsulfonamido groups, as seen in the target compound, is a common strategy to enhance protease resistance and oral bioavailability in drug design .
- Challenges in Synthesis : Analogues with nitro groups (e.g., ) face purity issues, whereas halogenated benzyl derivatives (e.g., target compound) may require careful control of reaction stoichiometry to avoid byproducts.
Biological Activity
N-(3-chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiophene core, which is known for its diverse biological properties, and incorporates several functional groups that may enhance its activity against various biological targets.
- Molecular Formula : C16H18ClN3O5S
- Molecular Weight : 399.86 g/mol
- CAS Number : 372117-76-5
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cellular proliferation.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit tyrosinase (EC 1.14.18.1), an enzyme crucial for melanin production, which could have implications for skin-related conditions and cosmetic applications .
- Anti-inflammatory Activity : Compounds similar in structure have demonstrated anti-inflammatory properties, suggesting that this compound may also possess such activity, potentially through the inhibition of pro-inflammatory cytokines .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and inhibitory effects of this compound on various cancer cell lines. For instance:
- Cell Viability Assays : The compound exhibited significant cytotoxic effects against glioma cells, indicating its potential as an anti-cancer agent .
- Tyrosinase Inhibition : The presence of the 3-chloro-4-fluorophenyl moiety was found to enhance the inhibitory activity against tyrosinase, with IC50 values suggesting potent inhibition comparable to standard inhibitors .
Case Studies
- Anti-glioma Activity : A study highlighted the compound's ability to induce cell death in glioma cells through multiple pathways including necroptosis and autophagy, showcasing its potential as a therapeutic agent against aggressive brain tumors .
- Skin Pigmentation Disorders : Research indicated that derivatives of this compound could be effective in treating skin pigmentation disorders by inhibiting melanin synthesis via tyrosinase inhibition .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
